molecular formula C10H19N5O2S B2559685 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide CAS No. 1207023-79-7

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2559685
CAS No.: 1207023-79-7
M. Wt: 273.36
InChI Key: RLTVTGDPDJINHD-UHFFFAOYSA-N
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Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide is a chemical compound of interest in pharmaceutical and life sciences research. While direct studies on this specific molecule are limited, its core structure—featuring a pyrimidine ring substituted with dimethylamino and methyl groups, linked to a methanesulfonamide group via an ethylenediamine chain—suggests potential as a key intermediate or building block in medicinal chemistry . Pyrimidine-based scaffolds are prevalent in drug discovery, particularly in the development of targeted therapies . For instance, structurally related N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been investigated as potent inhibitors of kinases like FLT3 and EGFR, which are important targets in cancer research . Similarly, other compounds containing the (dimethylamino)ethyl and methanesulfonamide motifs have been explored as cyclin-dependent kinase (CDK) inhibitors, demonstrating the value of such functional groups in designing bioactive molecules . This compound is provided as a high-quality standard for researchers conducting analytical studies, synthesis of novel derivatives, or screening for biological activity. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity, identity, and composition. Handle with care in a controlled laboratory environment, referring to the Safety Data Sheet (SDS) for proper handling procedures.

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O2S/c1-8-13-9(7-10(14-8)15(2)3)11-5-6-12-18(4,16)17/h7,12H,5-6H2,1-4H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVTGDPDJINHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with 2-methylpyrimidine-4-amine and dimethylamine as the primary starting materials.

  • Reaction with Methanesulfonyl Chloride: : The pyrimidine compound is first reacted with methanesulfonyl chloride in the presence of a suitable base (e.g., triethylamine) to introduce the methanesulfonamide group.

  • Dimethylamino Substitution: : The next step involves the substitution of a hydrogen atom on the pyrimidine ring with a dimethylamino group. This reaction often requires a strong base (e.g., sodium hydride) and dimethylamine.

  • Final Coupling Step: : The final step is the coupling of the intermediate with ethylene diamine under mild heating conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to optimize yield and efficiency. Process optimization techniques such as catalyst selection, temperature control, and solvent management are crucial for scaling up the synthesis for commercial use.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo several types of chemical reactions:

  • Oxidation: : This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. Oxidation typically affects the dimethylamino group or the methanesulfonamide moiety.

  • Reduction: : Reduction reactions may involve the use of reducing agents like lithium aluminum hydride. Such reactions can target the pyrimidine ring or methanesulfonamide group.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine ring and the dimethylamino group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Sodium hydride (NaH), alkyl halides, and acyl halides

Major Products Formed

The major products formed from these reactions vary depending on the specific conditions and reagents used. Generally, oxidation products might include N-oxides, while reduction products might result in amine derivatives. Substitution reactions typically yield various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide finds applications in multiple fields:

  • Chemistry: : Used as an intermediate in organic synthesis, especially in the creation of complex heterocyclic compounds.

  • Biology: : Investigated for its potential as a ligand in binding studies involving proteins and nucleic acids.

  • Medicine: : Studied for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : Interacts with enzymes, receptors, and nucleic acids, affecting their activity and function.

  • Pathways Involved: : Modulates signaling pathways related to cellular growth, proliferation, and apoptosis. May act as an inhibitor or activator depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several pharmaceuticals and research chemicals, enabling comparisons based on substituent effects and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Area References
N-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide C₁₁H₂₁N₅O₂S ~287* Pyrimidine with dimethylamino, methyl, ethylamino linker, methanesulfonamide Undocumented (hypothetical) N/A
Dasatinib (BMS-354825) C₂₂H₂₆ClN₇O₂S 488.00 Pyrimidine with piperazinyl, thiazolecarboxamide, chloro-methylphenyl Antineoplastic (Tyrosine kinase inhibitor)
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₇H₂₀FN₃O₃S 381.42 Pyrimidine with fluoro-phenyl, isopropyl, formyl, methylsulfonamide Research chemical (kinase inhibition candidate)
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide C₉H₁₁ClNO₃S 248.71 Phenyl with chloroacetyl, methanesulfonamide Intermediate in drug synthesis

*Calculated based on molecular formula.

Key Structural and Pharmacological Differences

Pyrimidine Substitution Patterns: The target compound’s pyrimidine ring features 6-dimethylamino and 2-methyl groups, which may enhance solubility compared to Dasatinib’s piperazinyl and chloro-methylphenyl substituents . However, Dasatinib’s bulkier structure contributes to higher molecular weight (488 vs. ~287) and broader kinase inhibition profiles. The methanesulfonamide group in the target compound aligns with N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide, but the latter’s fluoro-phenyl and isopropyl groups likely increase hydrophobic interactions in enzyme binding .

Methanesulfonamide is a common pharmacophore for enhancing metabolic stability, as seen in both the target compound and Dasatinib .

Therapeutic Potential: Dasatinib’s thiazolecarboxamide and piperazinyl groups are critical for its antineoplastic activity, while the target compound’s lack of these motifs suggests distinct mechanistic pathways .

Research Findings and Hypotheses

  • Solubility and Bioavailability: The dimethylamino group in the target compound may improve aqueous solubility relative to halogenated analogues (e.g., chloro or fluoro derivatives) .
  • Kinase Inhibition : Structural similarities to Dasatinib suggest possible tyrosine kinase inhibitory activity, but empirical validation is required .
  • Metabolic Stability : The methanesulfonamide group likely reduces hepatic clearance, as observed in related sulfonamide-based drugs .

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H25N5O3SC_{18}H_{25}N_{5}O_{3}S with a molecular weight of 427.5 g/mol. Its structure features a pyrimidine core, a sulfonamide group, and various substituents that enhance its solubility and bioavailability, which are critical for therapeutic applications.

PropertyValue
Molecular FormulaC18H25N5O3SC_{18}H_{25}N_{5}O_{3}S
Molecular Weight427.5 g/mol
IUPAC NameThis compound

Although specific literature detailing the mechanism of action for this compound is limited, it is hypothesized to interact with various molecular targets within biological systems. The presence of the dimethylamino group may enhance the compound's ability to modulate enzyme activity or receptor function, contributing to its therapeutic potential.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, a study highlighted that related pyrimidine derivatives demonstrated cytotoxic effects against breast carcinoma cell lines (MCF-7), with some compounds achieving IC50 values as low as 1.72 μg/mL compared to standard chemotherapeutics like 5-fluorouracil . This suggests that this compound may also possess similar anticancer properties.

Antimicrobial Activity

In addition to its anticancer potential, the compound may exhibit antimicrobial properties. Compounds containing sulfonamide moieties have been documented to possess broad-spectrum antimicrobial activity . The unique combination of functional groups in this compound enhances its efficacy against various pathogens.

Case Studies and Research Findings

  • Anticancer Activity : A comparative study on related compounds demonstrated that those with a similar pyrimidine structure exhibited promising anticancer effects. The most potent analogs were further analyzed through molecular docking studies, indicating favorable binding interactions with target proteins involved in cancer progression .
  • Antimicrobial Evaluation : Another investigation into sulfonamide derivatives reported strong antimicrobial activity against both bacterial and fungal strains. Compounds were tested using well diffusion methods, showing effectiveness comparable to established antibiotics.

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